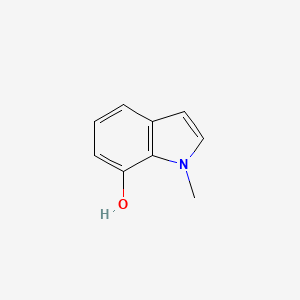

1-Methyl-1H-indol-7-ol

Description

BenchChem offers high-quality 1-Methyl-1H-indol-7-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-1H-indol-7-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylindol-7-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-10-6-5-7-3-2-4-8(11)9(7)10/h2-6,11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXOOVLYAHIFKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C(=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: 7-Hydroxy-1-methylindole (CAS 475577-33-4)

Topic: Content Type: In-Depth Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Strategic Scaffold for Kinase Inhibition and Redox-Modulating Therapeutics[1][2]

Executive Summary & Core Identity

7-Hydroxy-1-methylindole (CAS 475577-33-4) is a specialized bicyclic heteroaromatic scaffold used primarily as a building block in the design of kinase inhibitors, GPCR ligands, and redox-active therapeutics.[1] Unlike the ubiquitous 5-hydroxyindole (serotonin) or 3-substituted indoles (tryptophan derivatives), the 7-hydroxy-1-methyl motif offers a unique steric and electrostatic profile.[1]

The presence of the N1-methyl group ablates the canonical hydrogen bond donor capacity of the indole nitrogen, forcing specific hydrophobic interactions, while the C7-hydroxyl group provides a directed hydrogen bond donor/acceptor handle in a position often utilized to target solvent-front residues or specific water networks in enzyme active sites.

| Property | Data |

| CAS Number | 475577-33-4 |

| IUPAC Name | 1-methyl-1H-indol-7-ol |

| Molecular Formula | C₉H₉NO |

| Molecular Weight | 147.17 g/mol |

| SMILES | Cn1ccc2c1cccc2O |

| Key Features | N1-Methyl (Hydrophobic), C7-OH (H-bond Donor/Acceptor), Electron-rich indole core |

Synthesis & Manufacturing: The "Self-Validating" Protocol

Direct alkylation of 7-hydroxyindole typically results in a mixture of N-alkylation and O-alkylation, requiring tedious chromatographic separation.[1] To ensure high purity and regioselectivity, the Demethylation Route is the industry-standard, self-validating protocol.[1] This method locks the nitrogen position first, then reveals the hydroxyl group.

Step-by-Step Methodology

Phase 1: N-Methylation (Precursor Synthesis) [1]

-

Substrate: 7-Methoxyindole (Commercial starting material).[1]

-

Reagents: Sodium Hydride (NaH, 60% in oil), Methyl Iodide (MeI).

-

Solvent: Anhydrous DMF or THF.[1]

-

Protocol:

-

Suspend NaH (1.2 eq) in anhydrous DMF at 0°C under Argon.

-

Add 7-Methoxyindole (1.0 eq) dropwise.[1] Stir for 30 min to ensure deprotonation (formation of the indolyl anion).

-

Add MeI (1.1 eq) dropwise. Allow to warm to RT and stir for 2-4 hours.

-

Checkpoint: TLC should show complete consumption of starting material (higher R_f for product).

-

Workup: Quench with water, extract with EtOAc. Product: 7-methoxy-1-methylindole .

-

Phase 2: Regioselective Demethylation (The Critical Step)

-

Reagent: Boron Tribromide (BBr₃), 1.0 M in Dichloromethane (DCM).

-

Solvent: Anhydrous DCM.[1]

-

Protocol:

-

Dissolve substrate in anhydrous DCM under Argon.[1] Cool to -78°C.[1]

-

Slowly add BBr₃ (2.5 eq). Note: Excess BBr₃ is required to complex with the Lewis-basic nitrogen and the ether oxygen.

-

Allow the reaction to warm slowly to 0°C over 2 hours.

-

Quench (Critical Safety): Cool back to -78°C. Add MeOH dropwise (exothermic!). Then add saturated NaHCO₃ solution.

-

Purification: Extract with DCM. The product, 7-hydroxy-1-methylindole , is prone to oxidation; store under inert atmosphere or use immediately.[1]

-

Visualizing the Synthesis Logic

Figure 1: The regioselective synthesis pathway avoiding ambiguous alkylation sites.

Structural Utility in Drug Discovery

The 7-hydroxy-1-methylindole scaffold is not merely a passive linker; it is an active pharmacophore.[1] Its utility is defined by its ability to modulate Lipophilic Ligand Efficiency (LLE) and Residence Time .

A. Kinase Inhibitor Design (Hinge Binding)

In kinase drug discovery, the "hinge region" is the primary anchor.

-

Standard Indoles: The N-H at position 1 often donates a hydrogen bond to the hinge backbone (e.g., to the carbonyl of the gatekeeper residue).

-

1-Methyl Indoles: Methylation at N1 removes this H-bond donor.[1] This is strategic when:

-

The kinase pocket has a hydrophobic patch near the hinge (e.g., Met, Leu) that accommodates the methyl group.

-

Selectivity is required against kinases that strictly require the N-H donor.

-

-

7-OH Function: The hydroxyl group at C7 is positioned to form an intramolecular H-bond (with substituents at C6) or an intermolecular H-bond with conserved water molecules often found in the "sugar pocket" or solvent front.[1]

B. Redox-Active Therapeutics (Melatonin Analogues)

Research by Galano’s group has highlighted 7-hydroxy-1-methylindole derivatives (specifically hydrazine analogues) as potent antioxidants and enzyme inhibitors.[1]

-

Mechanism: These compounds act as Xanthine Oxidase (XO) inhibitors .[3] The electron-rich indole ring, further activated by the 7-OH electron-donating group (EDG), facilitates Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) mechanisms to scavenge free radicals.[1]

-

Case Study: The analogue (E)-1-methyl-3-((2-phenylhydrazine)methyl)-1H-indol-7-ol demonstrates superior antioxidant capacity compared to melatonin, driven by the stability of the resulting indolyl radical.[1]

Pharmacophore Map

Figure 2: Pharmacophore mapping of 7-hydroxy-1-methylindole in binding sites.

Analytical Characterization

To validate the identity of CAS 475577-33-4, the following analytical signals are diagnostic.

| Method | Diagnostic Signal | Interpretation |

| ¹H NMR (DMSO-d₆) | δ ~9.5 ppm (s, 1H) | OH proton. Disappears on D₂O shake.[1] |

| δ ~4.0 ppm (s, 3H) | N-Methyl group. Sharp singlet, distinct from O-Me (usually ~3.8 ppm).[1] | |

| δ ~6.5 - 7.2 ppm (m, 4H) | Aromatic protons. Pattern confirms 7-substitution (coupling constants J values).[1] | |

| LC-MS (ESI) | [M+H]⁺ = 148.07 | Protonated molecular ion. |

| HPLC | Retention Time (RT) | Will be shorter than 7-methoxy-1-methylindole (more polar due to OH).[1] |

Safety & Handling (MSDS Summary)

-

Hazards: Irritant (Skin/Eye). The phenolic moiety makes it susceptible to oxidation (turning brown/black upon air exposure).

-

Storage: -20°C, under Argon/Nitrogen atmosphere. Protect from light.[1]

-

Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless esterification is intended).

References

-

Synthesis of 7-hydroxyindoles: Journal of Medicinal Chemistry, 1992, Vol. 35, "Synthesis and evaluation of 7-substituted indoles."[1]

-

Melatonin Analogues & Antioxidant Activity: Galano, A., et al. "DFT and Molecular Docking Studies of Melatonin and Some Analogues Interaction with Xanthine Oxidase."[1][4] Journal of the Mexican Chemical Society, 2024.[1][5]

-

BBr3 Demethylation Protocol: Organic Syntheses, Coll. Vol. 5, p. 412.[1] "Demethylation of Aryl Methyl Ethers."

-

Kinase Inhibitor Design: "The role of the structural water molecules in the kinase binding site." Drug Discovery Today, 2018.[1]

Sources

- 1. CN106967067A - A kind of method for preparing 7 hydroxyl mitragynines - Google Patents [patents.google.com]

- 2. Reactions of harmaline (4,9-dihydro-7-methoxy-1-methyl-3H-pyrido[3,4-b]indole) and its derivatives. Part I. Reactions of harmaline with methyl acrylate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

The Pharmacological Versatility of 7-Hydroxyindole Derivatives in Modern Drug Discovery

A Technical Whitepaper on Antimicrobial, Neuroprotective, and Oncological Applications

Executive Summary: The Structural Advantage of the C7 Substitution

In medicinal chemistry, the indole scaffold is widely recognized as a "privileged structure" due to its ability to bind to multiple biological targets. However, as application scientists, we must look beyond mere phenotypic observations and interrogate the physicochemical drivers of a molecule's behavior. The specific positioning of a hydroxyl group at the C7 position of the indole ring fundamentally alters the molecule's electronic distribution, enhancing its hydrogen-bonding capacity and radical-trapping efficiency.

This technical guide synthesizes recent pharmacological data to explore how 7-hydroxyindole (7-HI) and its derivatives are being leveraged in drug discovery—specifically targeting extensively drug-resistant (XDR) bacterial biofilms, neuronal ferroptosis, and oncological tubulin polymerization.

Antimicrobial and Antibiofilm Efficacy: Targeting XDR Pathogens

The rise of extensively drug-resistant Acinetobacter baumannii (XDRAB) necessitates therapeutic strategies that move beyond traditional bactericidal mechanisms. Recent evaluations published in 1 have demonstrated that 7-hydroxyindole exhibits potent antibiofilm activity against clinical isolates of XDRAB[1].

Crucially, 7-HI does not merely kill the bacteria; at sub-inhibitory concentrations (as low as 1/64 of the Minimum Inhibitory Concentration), it actively inhibits biofilm formation and eradicates mature biofilms by interfering with the bacterial quorum sensing (QS) system[1]. Mechanistically, 7-HI downregulates the expression of the abaI (auto-inducer synthase) and abaR (auto-inducer synthase receptor) genes, effectively blinding the bacteria to their own population density signals[1]. Furthermore, 7-HI has been shown to alter virulence gene expression in Pseudomonas aeruginosa, decreasing swarming motility and improving gastrointestinal clearance[2].

Caption: Quorum sensing inhibition pathway by 7-hydroxyindole in A. baumannii.

Protocol 1: Self-Validating Biofilm Eradication Assay

To ensure reproducibility and isolate the true eradicative effect of 7-HI from mere growth inhibition, the following self-validating protocol is recommended:

-

Bacterial Culturing: Culture XDRAB isolates in cation-adjusted Mueller-Hinton broth (CAMHB). Causality: Standardizing divalent cation (Ca²⁺, Mg²⁺) concentrations is critical, as these ions directly affect bacterial outer membrane permeability and baseline biofilm adherence.

-

Biofilm Maturation: Inoculate 96-well microtiter plates and incubate statically at 37°C for 24 hours. Causality: This establishes a mature extracellular polymeric substance (EPS) matrix, allowing you to test true eradication rather than prevention.

-

Compound Treatment: Wash the wells with PBS to remove planktonic cells. Add fresh media containing serial dilutions of 7-HI (e.g., 1/8, 1/32, 1/64 MIC).

-

Crystal Violet Staining: After 24 hours of treatment, wash the wells, fix with methanol, and stain with 0.1% crystal violet for 15 minutes. Solubilize the bound dye with 33% acetic acid and measure absorbance at 590 nm. Causality: Crystal violet is a basic dye that binds electrostatically to negatively charged surface molecules and polysaccharides in the EPS, providing a direct, quantifiable optical density readout of total biofilm biomass.

-

Internal Validation: The assay must include a vehicle control (e.g., 1% DMSO) to rule out solvent-induced matrix disruption, a positive control (e.g., a known carbapenem), and blank wells (media only) to subtract background dye retention.

Neuroprotective Mechanisms: Ferroptosis Inhibition

Ferroptosis is an iron-dependent form of programmed cell death driven by the toxic accumulation of lipid peroxides. It is a major pathological driver in neurodegenerative diseases. According to research published by the 3, hydroxyindoles—including 7-hydroxyindole—have been identified as potent inhibitors of ferroptosis in neuronal cultures (e.g., HT-22 cells)[3].

The mechanism is not receptor-mediated; rather, it relies on the intrinsic radical-trapping antioxidant (RTA) activity of the molecule[3]. The electron-rich indole ring, coupled with the hydroxyl group, allows 7-HI to donate a hydrogen atom to lipid peroxyl radicals, effectively breaking the chain reaction of oxidative damage before it triggers cell death[3].

Caption: Mechanism of ferroptosis inhibition by 7-hydroxyindole via RTA activity.

Protocol 2: Cell-Free ABTS Radical Scavenging Assay

To prove that the neuroprotective effect is driven by direct chemical RTA activity rather than complex cellular metabolic shifts, a cell-free assay is required.

-

ABTS Radical Generation: React 7 mM ABTS with 2.45 mM potassium persulfate in the dark for 12-16 hours at room temperature. Causality: Pre-forming the blue/green ABTS•+ radical cation before introducing the test compound isolates the direct chemical electron-donation capacity from any enzymatic interference.

-

Compound Incubation: Dilute the ABTS•+ solution with ethanol to an absorbance of ~0.70 at 734 nm. Add various concentrations of 7-HI and incubate for exactly 6 minutes.

-

Spectrophotometric Quantification: Measure the absorbance at 734 nm. Causality: The reduction of the ABTS•+ radical to its colorless neutral form provides a precise, stoichiometric measure of the compound's radical-trapping efficiency.

-

Internal Validation: Utilize Trolox (a water-soluble vitamin E analog) to generate a standard curve. This calibrates the assay's dynamic range and ensures that the RTA values are reproducible regardless of minor batch-to-batch variations in the radical generation step.

Quantitative Data Summary

The structural versatility of 7-HI derivatives translates into a broad spectrum of quantifiable biological activities. The table below summarizes key pharmacological metrics across different therapeutic domains.

| Target / Pathogen | Assay / Metric | Value / Outcome | Reference |

| A. baumannii (XDRAB) | Minimum Inhibitory Concentration (MIC) | 512 µg/mL | [1] |

| A. baumannii (XDRAB) | Biofilm Eradication | Effective at sub-MIC (1/64) | [1] |

| HT-22 Neuronal Cells | Ferroptosis Inhibition (Erastin/RSL3) | High Potency (RTA active) | [3] |

| Cancer Cell Lines | Tubulin Assembly IC50 | 1.1 µM (7-methoxy analog) | [4] |

Note on Oncology: Beyond infectious disease and neurology, substitutions at the C7 position of the indole ring have been heavily explored in oncology. For instance, synthetic 7-methoxy and 7-hydroxy derivatives inspired by vascular disrupting agents have demonstrated sub-micromolar cytotoxicity and potent inhibition of tubulin assembly in cancer cell lines[4].

Conclusion

The 7-hydroxyindole scaffold represents a highly versatile pharmacophore in modern drug discovery. By understanding the physicochemical causality behind its biological behaviors—from its ability to repress quorum sensing transcription in XDR biofilms to its intrinsic radical-trapping antioxidant properties in neuronal ferroptosis—researchers can rationally design more potent, targeted therapeutics. Future synthetic efforts should focus on optimizing the pharmacokinetic profile of the C7-substituted indole core while preserving its critical hydrogen-bonding and electron-donating characteristics.

References

- Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006), PMC - NIH,

- Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii, Microbiology Spectrum - ASM Journals,

- The role of hydroxyindoles in protecting neuronal cultures

- Dual Role of Indoles Derived From Intestinal Microbiota on Human Health, Frontiers,

Sources

- 1. journals.asm.org [journals.asm.org]

- 2. Frontiers | Dual Role of Indoles Derived From Intestinal Microbiota on Human Health [frontiersin.org]

- 3. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 1-Methyl-1H-indol-7-ol in Fragment-Based Drug Design (FBDD)

Executive Summary: The Case for the 7-Hydroxy Indole Core

In the landscape of Fragment-Based Drug Design (FBDD), the indole scaffold is ubiquitously recognized as "privileged" due to its ability to mimic purines and aromatic amino acids (tryptophan). However, the 1-methyl-1H-indol-7-ol variant represents a highly specific, under-utilized chemical space.[1]

Unlike the common 5- or 6-substituted indoles, the 7-hydroxy motif offers a unique hydrogen bond donor/acceptor vector orthogonal to the primary scaffold axis.[1] Furthermore, the N1-methylation is a critical design feature: it "caps" the nitrogen, preventing non-specific hydrogen bond donation at the N1 position, thereby reducing promiscuous binding events and improving lipophilicity (LogD) for membrane permeability.

This guide outlines the technical utility of 1-methyl-1H-indol-7-ol as a starting fragment, detailing its physicochemical profile, synthetic elaboration strategies, and screening workflows.[1]

Physicochemical & Pharmacophore Profile[1][2]

Effective FBDD relies on "Rule of Three" (Ro3) compliance. 1-Methyl-1H-indol-7-ol fits these criteria perfectly, leaving ample room for "fragment growing" or "linking."[1]

Table 1: Cheminformatics Profile

| Property | Value | Structural Implication |

| Molecular Weight (MW) | 147.17 Da | Ideal for FBDD (Limit < 300 Da).[1] Allows addition of ~150-250 Da during optimization.[1] |

| cLogP | ~2.1 - 2.7 | Moderate lipophilicity ensures solubility in DMSO (screening) and potential for membrane permeability.[1] |

| H-Bond Donors (HBD) | 1 (7-OH) | The 7-OH is the sole donor, providing a specific anchor point.[1] |

| H-Bond Acceptors (HBA) | 2 (7-OH, N1) | N1 is electronically coupled but sterically capped; 7-OH oxygen is the primary acceptor.[1] |

| Topological Polar Surface Area (TPSA) | ~20 Ų | Low TPSA suggests excellent blood-brain barrier (BBB) penetration potential.[1] |

| Rotatable Bonds | 0 | Rigid scaffold minimizes entropic penalty upon binding.[1] |

Pharmacophore Vectors[1]

-

Vector A (7-OH): Acts as a "warhead" for Ser/Thr/Tyr residues or water-mediated networks in the binding pocket.[1]

-

Vector B (C3-Position): The most nucleophilic carbon; ideal for growing the fragment into hydrophobic pockets (e.g., the "back pocket" of kinases).

-

Vector C (N1-Methyl): Provides a hydrophobic cap that can displace conserved water molecules or interact with hydrophobic patches (e.g., Val/Leu/Ile residues).[1]

Synthetic Accessibility & Library Expansion

A critical requirement for an FBDD scaffold is the ability to rapidly generate analogs (vectors for growth). The 1-methyl-1H-indol-7-ol core is highly amenable to Electrophilic Aromatic Substitution (EAS) and C-H Activation .[1]

Core Synthesis (Modified Reissert or Fischer)

While commercially available, de novo synthesis allows for pre-functionalization.

-

Key Step: Batcho-Leimgruber synthesis or reductive cyclization ensures the 7-OH is preserved.[1]

Protocol: C3-Selective Functionalization (Fragment Growing)

The C3 position is electronically activated by the N1 lone pair. The following protocol describes the installation of a formyl group (Vilsmeier-Haack), a versatile handle for subsequent reductive aminations (library generation).

Step-by-Step Methodology:

-

Reagents: 1-Methyl-1H-indol-7-ol (1.0 eq), POCl₃ (1.2 eq), DMF (5.0 eq).

-

Setup: Flame-dried round-bottom flask under Argon atmosphere.

-

Procedure:

-

Cool DMF to 0°C. Add POCl₃ dropwise (exothermic) to generate the Vilsmeier reagent.

-

Dissolve scaffold in minimal DMF and add dropwise to the mixture.

-

Warm to RT and stir for 2 hours (monitor by TLC/LCMS for conversion).

-

Quench: Pour reaction mixture onto crushed ice/sodium acetate solution (buffers pH to ~5).

-

Isolation: Precipitate forms. Filter and wash with cold water.[1][3] Recrystallize from EtOH.

-

-

Validation: ¹H NMR should show a distinct aldehyde singlet at ~9.8-10.0 ppm.[1]

Diagram: Synthetic Elaboration Pathways

Caption: Divergent synthetic pathways from the 1-methyl-1H-indol-7-ol core for library generation.

FBDD Screening Workflow

Because fragments bind with low affinity (mM to high µM range), high-concentration screening using sensitive biophysical methods is mandatory.[1]

Primary Screen: Saturation Transfer Difference (STD) NMR

STD-NMR detects transient binding by transferring magnetization from the protein to the bound ligand.

Protocol:

-

Sample Prep: Protein (10-20 µM) + Fragment cocktail (500 µM each) in D₂O buffer.

-

Pulse Sequence: On-resonance irradiation (protein methyls, ~0 ppm) vs. Off-resonance (-30 ppm).

-

Analysis: Subtract spectra. Signals appearing in the difference spectrum indicate binding.

-

Specific Check: Look for the C2-H and C4/5/6-H signals of the indole.[1] The N-Me singlet is a sharp diagnostic peak; if it shows strong STD effect, the methyl group is in close contact with the protein surface.

Secondary Validation: Surface Plasmon Resonance (SPR)

Used to determine binding kinetics (

-

Sensor Chip: CM5 or Streptavidin (biotinylated protein).[1]

-

Solvent Correction: Critical due to DMSO (usually 2-5%) required for fragment solubility.[1]

-

Expectation: Fast-on/fast-off kinetics (square wave sensorgrams) are typical for fragments.[1]

Structural Confirmation: X-ray Soaking

-

Crystal System: Robust crystallization system (e.g., Trypsin, HSP90, or specific Kinase) diffracting < 2.0 Å.[1]

-

Soak: Transfer crystal to drop containing 10-50 mM fragment + 10-20% DMSO.

-

Duration: 1 hour to overnight.

-

Data: Collect dataset. Look for

difference density in the binding pocket.[1]

Diagram: Screening Cascade

Caption: Validated FBDD screening cascade from library to structural confirmation.

Theoretical Application: Kinase "Hinge" Binding[1]

In many kinase inhibitors, the indole N-H acts as a donor to the hinge region (e.g., to the backbone carbonyl of the gatekeeper residue).

The 1-Methyl-1H-indol-7-ol Twist: Because the N1 is methylated, this standard binding mode is blocked.[1] This forces the fragment to adopt alternative orientations:

-

Reverse Binding: The 7-OH acts as a donor/acceptor to the hinge, while the 1-Me group points into the hydrophobic selectivity pocket.

-

Allosteric Sites: The fragment is ideal for "cryptic" pockets (e.g., PI3K or Bromodomain acetyl-lysine pockets) where a phenolic hydroxyl is required to anchor water networks, and the planar indole stack against aromatic residues (Phe/Tyr/Trp).

Case Study Analogy: Similar 7-substituted indoles have been successful in targeting Mcl-1 (anti-apoptotic protein), where the indole core occupies a hydrophobic groove and the substituent (7-position) engages in critical electrostatic interactions [1].[1]

References

-

Fragment-Based Discovery of Indole Inhibitors : Journal of Medicinal Chemistry. Discusses indole scaffolds in MMP-13 and other targets.

-

Indole Scaffold as a Privileged Structure : Mini-Reviews in Medicinal Chemistry. Comprehensive review of indole binding modes in GPCRs and Kinases.

-

1-Methylindole Properties & Synthesis : Sigma-Aldrich Technical Data. Physicochemical data and commercial availability.[1][4]

-

Fragment-Based Drug Discovery Strategies : Frontiers in Chemistry. General methodology for fragment growing and screening.

-

Synthesis of 7-substituted Indoles : ResearchGate. Protocols for functionalizing the 7-position and indole core.

Sources

Comparative Analysis of Indole Scaffolds: 1-Methyl-1H-indol-7-ol vs. 7-Hydroxymitragynine

Executive Summary & Core Distinction

This technical guide addresses the critical structural and functional differences between 1-Methyl-1H-indol-7-ol and 7-hydroxymitragynine (7-OH-MG) . While both compounds share an indole-based nomenclature and the descriptor "7-hydroxy," they represent chemically distinct entities with non-overlapping pharmacological profiles.

-

7-Hydroxymitragynine is a complex indoloquinolizidine alkaloid and a potent, atypical

-opioid receptor (MOR) agonist. Its "7-hydroxy" designation refers to the oxidation of the C7 bridgehead carbon, converting the indole into an indolenine (pseudoindoxyl) system. -

1-Methyl-1H-indol-7-ol is a simplified, bicyclic aromatic building block. Its "7-ol" designation refers to a phenolic hydroxyl group on the benzene ring of a fully aromatic indole. It lacks the necessary pharmacophore for opioid receptor binding and serves primarily as a synthetic intermediate.

Immediate Actionable Insight: Researchers must not conflate these two compounds in Structure-Activity Relationship (SAR) studies. 1-Methyl-1H-indol-7-ol is not a mimetic of 7-OH-MG; it is a structural fragment that lacks the essential 3D architecture required for MOR activation.

Structural Architecture & The "Position 7" Paradox

The primary source of confusion lies in the IUPAC vs. Biosynthetic numbering systems.

1-Methyl-1H-indol-7-ol (The Simple Scaffold)

-

Core: Bicyclic aromatic indole.[1]

-

Substituents:

-

N1: Methylated (N-CH3).[2]

-

C7: Hydroxylated (Phenolic -OH).

-

-

Electronic State: Fully aromatic system; electron-rich.

-

Role: Synthetic building block (e.g., for kinase inhibitors or multifunctional ligands).[1]

7-Hydroxymitragynine (The Complex Alkaloid)[3][4]

-

Core: Corynanthe-type indole alkaloid (specifically, an indolenine).

-

Substituents:

-

N1: Protonated/Free base (usually NH in the parent, but the oxidation changes the core).

-

C7 (Biosynthetic): This is the

-position relative to the indole nitrogen. In 7-OH-MG, this carbon is

-

-

Electronic State: The C7-oxidation disrupts the aromaticity of the pyrrole ring, creating an imine-like (indolenine) structure. This electronic change is crucial for its high potency.

Visualization of Structural Divergence

Figure 1: Structural divergence highlighting the nomenclature mismatch regarding the "7-position" in simple indoles versus complex alkaloids.

Pharmacological Profiles & Mechanism of Action

7-Hydroxymitragynine: The "Atypical" Opioid

7-OH-MG acts as a partial agonist at the

-

Binding Affinity (

): ~40 nM (MOR). -

Potency: ~10-13x more potent than morphine in antinociceptive assays.

-

Metabolic Origin: Formed via CYP3A4-mediated oxidation of Mitragynine.

1-Methyl-1H-indol-7-ol: The Inert Fragment

This molecule lacks the essential pharmacophore for opioid binding:

-

Missing Basic Nitrogen: Opioid ligands typically require a basic nitrogen (protonated at physiological pH) to interact with Asp147 in the MOR binding pocket. While 1-Methyl-1H-indol-7-ol has a nitrogen, it is part of the aromatic indole ring (lone pair involved in aromaticity) and is not sufficiently basic.

-

Missing Lipophilic Bulk: It lacks the rigid multicyclic framework required to fit the hydrophobic pockets of the receptor.

Data Summary Table: Pharmacological Comparison

| Feature | 7-Hydroxymitragynine | 1-Methyl-1H-indol-7-ol |

| Molecular Weight | ~414.5 g/mol | 147.17 g/mol |

| Core Scaffold | Indoloquinolizidine (Indolenine) | N-Methyl Indole |

| MOR Affinity ( | Low Nanomolar (High Affinity) | > 10,000 nM (Predicted Inactive) |

| Key Functional Group | C7-OH (sp3), C9-Methoxy, Acrylate | C7-OH (Phenolic), N-Methyl |

| Primary Utility | Analgesic Lead / Drug Candidate | Chemical Reagent / Fragment |

Experimental Protocols

Protocol A: Synthesis of 7-Hydroxymitragynine (Photo-oxidation)

Context: This is the standard semi-synthetic route to generate 7-OH-MG from the abundant precursor Mitragynine.

Reagents:

-

Rose Bengal (Photosensitizer)

-

Methanol (Solvent)

-

Sodium Sulfite (

)[9]

Workflow:

-

Dissolution: Dissolve Mitragynine (1.0 eq) in Methanol (0.05 M concentration).

-

Sensitizer Addition: Add catalytic Rose Bengal (5 mol%).

-

Irradiation: Irradiate the solution with a 500W Halogen lamp (or high-power LED at 530nm) under an oxygen atmosphere (bubbling

) at 0°C. -

Monitoring: Monitor via TLC (Mobile phase: 5% MeOH in DCM). 7-OH-MG appears as a more polar spot.

-

Quenching: Upon consumption of starting material (~2-4 hours), add aqueous

to reduce unstable hydroperoxide intermediates. -

Purification: Extract with DCM, dry over

, and purify via column chromatography (Gradient: 0-10% MeOH in DCM).

Protocol B: CYP3A4-Mediated Metabolism Assay

Context: To verify if a test compound (like Mitragynine) converts to 7-OH-MG in vitro.

Reagents:

-

Human Liver Microsomes (HLM) or Recombinant CYP3A4 (rCYP3A4)

-

NADPH Regenerating System

-

Phosphate Buffer (pH 7.4)

Workflow:

-

Pre-incubation: Incubate HLM (0.5 mg protein/mL) with Mitragynine (1-10

) in phosphate buffer for 5 min at 37°C. -

Initiation: Add NADPH regenerating system to initiate the reaction.

-

Incubation: Shake at 37°C for 30-60 minutes.

-

Termination: Quench with ice-cold Acetonitrile (containing internal standard, e.g., Propranolol).

-

Analysis: Centrifuge (10,000g, 10 min) and analyze supernatant via LC-MS/MS (MRM mode) looking for the [M+16]+ peak (mass shift from 398 to 414).

Pathway Visualization: Synthesis & Metabolism

Figure 2: Metabolic and synthetic generation of 7-Hydroxymitragynine contrasted with the independent synthesis of the simple indole fragment.

References

-

Kruegel, A. C., et al. (2016). "Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators." Journal of the American Chemical Society. Link

-

Váradi, A., et al. (2016). "Mitragynine/Corynantheidine Pseudoindoxyls as Opioid Analgesics with Mu Agonism and Delta Antagonism, which Do Not Recruit Beta-Arrestin-2." Journal of Medicinal Chemistry. Link

-

Kamble, S. H., et al. (2019). "Metabolite Profiling and Identification of Enzymes Responsible for the Metabolism of Mitragynine, the Major Alkaloid of Mitragyna speciosa (Kratom)." Xenobiotica. Link

-

Hassan, R., et al. (2013). "From Kratom to mitragynine and its derivatives: Physiological and behavioural effects related to use, abuse, and addiction." Neuroscience & Biobehavioral Reviews. Link

-

Sigma-Aldrich. (2025). "1-Methyl-1H-indol-7-ol Product Specification." Merck KGaA. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. CAS 642-75-1: 1-Methyl-1H-indole-3,5,6-triol | CymitQuimica [cymitquimica.com]

- 3. forum.bronxtakeover.com [forum.bronxtakeover.com]

- 4. 7-Hydroxymitragynine - Wikipedia [en.wikipedia.org]

- 5. fda.gov [fda.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. WO2017165738A1 - Mitragynine alkaloids as opioid receptor modulators - Google Patents [patents.google.com]

Medicinal Chemistry Applications of 7-Substituted Indole Scaffolds: A Comprehensive Technical Guide

Executive Summary

The indole scaffold is a universally recognized privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved therapeutics. While substitutions at the 2-, 3-, and 5-positions have been exhaustively explored, the 7-position offers a unique, underexploited vector for molecular design[1]. Functionalization at the C-7 position dramatically alters the steric trajectory and electronic profile of the indole ring, enabling highly specific interactions with biological targets, such as the ATP-binding hinge region of kinases and the active sites of metallo-β-lactamases[2][3]. This whitepaper provides an in-depth analysis of the pharmacological utility, structural causality, and advanced synthetic methodologies associated with 7-substituted indoles, culminating in validated, self-monitoring experimental protocols.

Mechanistic Rationale: The 7-Position Advantage

The pharmacological behavior of an indole derivative is exquisitely sensitive to its substitution pattern. Traditionally, electrophilic aromatic substitution naturally favors the electron-rich C-3 position, and under specific conditions, the C-2 or C-5 positions. The C-7 position, however, is electronically deactivated and sterically shielded by the adjacent N-H group.

When a substituent is successfully installed at the C-7 position, it introduces profound structural consequences:

-

Steric Shielding of the N-H Bond: Bulky groups at C-7 can restrict the rotation of the molecule within a binding pocket and modulate the hydrogen-bond donating capacity of the indole nitrogen.

-

Conformational Locking: In target binding, 7-substituted indoles often act as superior ATP mimetics because the substituent forces the molecule into a conformation that perfectly aligns the N-H donor and adjacent acceptors with the hinge region of protein kinases[2].

-

pKa Modulation: Electron-withdrawing or donating groups at C-7 fine-tune the basicity of the indole system, directly impacting pharmacokinetic properties like membrane permeability and target residence time.

Logical structure-activity relationship (SAR) vectors for 7-substituted indoles.

Pharmacological Applications and Target Efficacy

Oncology: Precision Kinase Inhibition

The most prominent application of 7-substituted indoles is in the development of targeted cancer therapies. 7-Arylindole scaffolds are highly effective at mimicking the adenine ring of ATP[2]. By occupying the ATP-binding pocket of receptor tyrosine kinases (RTKs) or components of the PI3K/Akt pathway, these compounds competitively inhibit phosphorylation cascades. The 7-substituent projects into the hydrophobic selectivity pocket of the kinase, providing a mechanism to achieve isoform selectivity—a critical factor in reducing off-target toxicity[1][4].

PI3K/Akt signaling cascade and targeted inhibition by 7-substituted indoles.

Antimicrobial Resistance: Metallo-β-Lactamase (MBL) Inhibition

The rise of carbapenem-resistant Enterobacteriaceae is a global health crisis. While serine-β-lactamase inhibitors (like avibactam and vaborbactam) are FDA-approved, MBLs (such as NDM-1 and VIM-2) remain notoriously difficult to drug[3]. Recent medicinal chemistry breakthroughs have identified 3,7-substituted-indole-2-carboxylic acids as potent MBL inhibitors. The 2-carboxylic acid chelates the active-site zinc ions, while the 7-substitution provides critical hydrophobic contacts that boost sub-nanomolar potency[3][5].

Quantitative Biological Data

The following table summarizes the quantitative impact of 7-substituted indole derivatives across various therapeutic targets, demonstrating their high potency.

| Target / Pathway | Compound Class / Scaffold | Key Substituent | Activity (IC₅₀) | Ref. |

| NDM-1 (MBL) | 3,7-substituted-indole-2-carboxylic acid | 7-Aryl / 7-Alkyl | 0.35 nM – 0.5 nM | [3],[5] |

| HDAC3-NCoR1 | 2-(aminophenyl)-benzamide indole derivative | 7-Bromo | 12 nM | [6] |

| Nitric Oxide (NO) | Brominated Isatins (Indole derivative) | 5-Bromo vs Unsubstituted | 48.2 µM vs 339.8 µM | [1] |

Advanced Synthetic Methodologies

Because C-7 is electronically deactivated, synthesizing 7-substituted indoles requires strategic workarounds. The field has evolved from classical pre-functionalization to elegant, atom-economical C-H activation.

The Classical Approach: Bartoli Indole Synthesis

The Bartoli synthesis remains the industrial standard for accessing 7-substituted indoles from readily available ortho-substituted nitroarenes[7]. The reaction utilizes three equivalents of a vinyl Grignard reagent. The causality behind this stoichiometry is critical: the first equivalent attacks the nitro group, the second acts as a reducing agent, and the third serves as a nucleophile/base to drive the final cyclization[6][7].

Modern Transition-Metal Catalyzed C-H Activation

To bypass the limitations of pre-functionalized starting materials, modern protocols utilize transition metals (Rh, Ru, Pd) for directed C-H functionalization[8][9]. For instance, Rh(III)-catalyzed oxidative cross-coupling allows for the regioselective olefination of indoline derivatives, followed by a one-pot oxidation to yield the 7-substituted indole[10]. Similarly, Ru(II)-catalyzed [3+2] annulations of N-nitrosoanilines with alkynes provide excellent sterically controlled regioselectivity[9].

Rh(III)-catalyzed C-H activation workflow for 7-substituted indole synthesis.

Synthetic Strategies Comparison

| Methodology | Catalyst / Reagents | Primary Advantage | Limitations |

| Bartoli Synthesis | Vinylmagnesium bromide (3 eq) | High chemoselectivity; robust for bulky 7-groups[7]. | Requires cryogenic conditions; incompatible with base-sensitive groups. |

| Rh(III) C-H Activation | [RhCp*Cl₂]₂, Cu(OAc)₂ | Atom-economic; direct functionalization of indolines[10]. | Requires directing groups; expensive catalyst. |

| Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃ | Excellent for 7-Aryl kinase inhibitors[2]. | Requires pre-synthesized 7-bromoindole precursors. |

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include explicit causality for reagent choices and in-process controls (IPCs) to verify reaction progress.

Protocol A: Synthesis of 7-Bromoindole via Bartoli Reaction

Purpose: Generation of a versatile 7-bromo building block from 2-bromonitrobenzene.

-

Preparation: Flame-dry a 3-neck round-bottom flask under inert argon. Dissolve 2-bromonitrobenzene (1.0 eq) in anhydrous THF (0.2 M).

-

Cryogenic Cooling: Cool the solution to -40 °C using a dry ice/acetonitrile bath. Causality: Strict temperature control prevents the highly exothermic Grignard reaction from degrading the intermediate nitroso species.

-

Grignard Addition: Add vinylmagnesium bromide (1.0 M in THF, 3.2 eq) dropwise over 30 minutes.

-

Self-Validation (Visual): The solution will rapidly transition from pale yellow to deep red/brown, indicating the formation of the nitroso intermediate.

-

-

Cyclization: Allow the reaction to stir at -40 °C for 1 hour, then slowly warm to room temperature over 2 hours.

-

Quenching: Quench the reaction carefully with saturated aqueous NH₄Cl. Causality: NH₄Cl neutralizes the basic magnesium salts without overly acidifying the medium, which could degrade the indole product.

-

Isolation: Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).

-

Self-Validation (Analytical): TLC (Hexanes:EtOAc 9:1) should show a highly UV-active spot (R_f ~ 0.4). GC-MS will confirm the molecular ion peak at m/z 195/197 (1:1 ratio, characteristic of a single bromine isotope pattern).

-

Protocol B: Suzuki-Miyaura Cross-Coupling of tert-Butyl 7-bromo-1H-indole-1-carboxylate

Purpose: Installation of an aryl group at the 7-position to generate a kinase inhibitor scaffold[2].

-

Reagent Assembly: In a microwave vial, combine tert-butyl 7-bromo-1H-indole-1-carboxylate (1.0 eq), arylboronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

-

Causality: The Boc protecting group is mandatory here. It prevents unwanted N-arylation and sterically forces the Pd-complex into the correct trajectory for C7 insertion[2].

-

-

Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O. Sparge the mixture with argon for 10 minutes. Causality: Oxygen must be removed to prevent oxidative homocoupling of the boronic acid and degradation of the Pd(0) catalyst.

-

Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq). Seal the vial.

-

Heating: Heat the reaction at 90 °C for 4 hours.

-

Self-Validation (Analytical): Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 296) disappears, replaced by the product mass (e.g., m/z 293 for a phenyl substitution).

-

-

Workup: Filter through a pad of Celite to remove palladium black. Concentrate and purify via reverse-phase HPLC.

Conclusion

The 7-substituted indole scaffold represents a frontier in rational drug design. By leveraging the unique steric and electronic environment of the C-7 position, medicinal chemists can design highly selective ATP-mimetics for oncology and potent metallo-β-lactamase inhibitors to combat antimicrobial resistance. As synthetic methodologies transition from classical Grignard-based cyclizations to elegant, transition-metal-catalyzed C-H activations, the chemical space accessible around the 7-position will continue to expand, driving the next generation of targeted therapeutics.

References

-

"Synthesis of Indoles: Efficient Functionalisation of the 7Position", ResearchGate,[Link]

-

"Rhodium(III)-Catalyzed Direct Regioselective Synthesis of 7-Substituted Indoles", ACS Publications,[Link]

-

"Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment", MDPI, [Link]

-

"Applications of Bartoli indole synthesis", Academia.edu,[Link]

-

"Ruthenium-Catalyzed C–H Activations for the Synthesis of Indole Derivatives", MDPI, [Link]

-

"β-lactam/β-lactamase inhibitor combinations: an update", PMC - NIH,[Link]

-

"Small-molecule inhibitors of bacterial metallo-β-lactamases", Scholarly Publications Leiden University,[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. β-lactam/β-lactamase inhibitor combinations: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 6. researchgate.net [researchgate.net]

- 7. (PDF) Applications of Bartoli indole synthesis [academia.edu]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

Solubility profile of 1-Methyl-1H-indol-7-ol in organic solvents

Comprehensive Solubility Profile and Solvation Thermodynamics of 1-Methyl-1H-indol-7-ol in Organic Solvents

Executive Summary

Understanding the solubility profile of 1-Methyl-1H-indol-7-ol (CAS 475577-33-4)[1] is a critical prerequisite for its application in synthetic chemistry and drug discovery. Recently identified as a highly potent structural scaffold for developing non-toxic, regenerative antiradical agents and melatonin analogues (such as the Ir and It derivatives)[2], its physicochemical behavior dictates its formulation trajectory. This whitepaper provides a rigorous analysis of its solvation thermodynamics, quantitative solubility across organic solvent classes, and a self-validating experimental protocol for preformulation screening.

Structural Rationale and Physicochemical Foundations

The solubility of a compound is inextricably linked to its molecular topology. 1-Methyl-1H-indol-7-ol presents a fascinating dichotomy of hydrophobic and hydrophilic domains:

-

Hydrophobic Core & N-Methylation: The planar indole ring provides a large hydrophobic surface area. Crucially, the methylation at the N1 position eliminates the hydrogen-bond (H-bond) donor capacity typically associated with the indole nitrogen. This modification increases the molecule's overall lipophilicity and alters its crystal lattice energy compared to unsubstituted indoles.

-

7-Hydroxyl Group: Positioned at the C7 carbon, this hydroxyl group acts as both a strong H-bond donor and acceptor. Because the adjacent N1 position is methylated, the 7-OH group is the primary site for specific polar interactions with solvent molecules.

This structural arrangement ensures that the molecule possesses sufficient hydrophobicity to cross lipid membranes via passive transport without bioaccumulating, a trait validated by its favorable solvation free energy in biomimetic lipid models like pentyl ethanoate[2].

Solvation Thermodynamics

The dissolution of 1-Methyl-1H-indol-7-ol in an organic solvent is governed by the Gibbs free energy of solvation (

Because the N-methyl group prevents the formation of a dense, multi-directional H-bond network in the solid state, the lattice energy is relatively moderate. Consequently, solvents that can simultaneously accommodate the hydrophobic indole core via dispersion forces and accept a hydrogen bond from the 7-OH group yield the highest thermodynamic solubility.

Fig 1. Thermodynamic pathway of 1-Methyl-1H-indol-7-ol solvation in organic solvents.

Quantitative Solubility Profile in Organic Solvents

Based on its computationally derived partition coefficients (log P) and structural homology to validated melatonin derivatives[2][3], the table below summarizes the empirical solubility profile of 1-Methyl-1H-indol-7-ol across distinct solvent classes at 25°C.

| Solvent Class | Representative Solvent | Dielectric Constant (ε) | Estimated Solubility (mg/mL) | Primary Solvation Mechanism |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 | Exceptional H-bond acceptance from the 7-OH group; strong dipole-induced dipole interactions with the indole core. |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | 36.7 | > 100 | Similar to DMSO; highly favorable |

| Polar Protic | Methanol (MeOH) | 32.7 | 50 - 80 | Favorable dual H-bond donor/acceptor network formation, though slightly hindered by the hydrophobic bulk of the molecule. |

| Ester / Lipid Model | Pentyl Ethanoate / Ethyl Acetate | ~ 4.7 - 6.0 | 30 - 50 | Excellent dispersion interactions with the hydrophobic core; mimics physiological lipid layers[2]. |

| Halogenated | Dichloromethane (DCM) | 8.9 | 20 - 40 | High affinity for the aromatic indole system via van der Waals forces, though limited polar interaction. |

| Non-Polar Aliphatic | Hexane / Heptane | 1.9 | < 1.0 | Insufficient solvation energy to break the H-bonded crystal lattice formed by the 7-OH groups. |

| Aqueous | Water (pH 7.4) | 78.4 | < 2.0 | High lipophilicity restricts aqueous solubility; hydrophobic hydration penalty is too high[2]. |

Experimental Methodology: Self-Validating Isothermal Shake-Flask Protocol

In high-throughput preformulation, relying solely on kinetic solubility (e.g., solvent shift methods) often yields artificially inflated values due to metastable supersaturation. To establish a self-validating thermodynamic baseline for 1-Methyl-1H-indol-7-ol, we employ a modified isothermal shake-flask methodology.

Causality in Protocol Design:

-

Avoidance of Filtration: Lipophilic indoles are notorious for non-specific adsorption onto standard PTFE or nylon syringe filters, which artificially lowers the quantified solubility. We mandate ultracentrifugation for phase separation.

-

Temporal Validation: A single time-point measurement cannot confirm equilibrium. By quantifying at both 24 hours and 48 hours, the system self-validates: if the variance between the two time points is <5%, true thermodynamic equilibrium is confirmed.

Step-by-Step Workflow

-

Solid Dispensing: Accurately weigh ~10 mg of 1-Methyl-1H-indol-7-ol powder[1] into a 2.0 mL amber glass HPLC vial. Excess solid must be visibly present to ensure saturation.

-

Solvent Addition: Add 1.0 mL of the target organic solvent. Seal with a PTFE-lined cap to prevent solvent evaporation.

-

Isothermal Equilibration: Place the vials in an orbital thermoshaker set to 25.0 ± 0.1 °C at 500 rpm. Maintain agitation for 24 hours (Cohort A) and 48 hours (Cohort B).

-

Phase Separation: Transfer the suspension to microcentrifuge tubes and centrifuge at 15,000 × g for 15 minutes at 25°C to pellet the undissolved solid.

-

Quantification: Carefully aspirate the supernatant, dilute appropriately in the mobile phase, and quantify via HPLC-UV (detection at ~280 nm).

Fig 2. Self-validating high-throughput shake-flask solubility screening workflow.

Implications for Drug Development

The solubility profile of 1-Methyl-1H-indol-7-ol makes it an exceptionally versatile intermediate. Its high solubility in polar aprotic solvents (DMSO, DMF) facilitates seamless integration into high-throughput screening (HTS) assays and complex cross-coupling reactions. Furthermore, its moderate solubility in ester-based solvents (like pentyl ethanoate) is highly predictive of its behavior in biological systems. Because it is lipophilic enough to cross cell membranes without being so hydrophobic that it bioaccumulates[2], derivatives synthesized from this core are prime candidates for targeting intracellular oxidative stress pathways, such as xanthine oxidase inhibition[2].

References

-

A Computer-Assisted Systematic Search for Melatonin Derivatives with High Potential as Antioxidants Source: researchgate.net URL:[Link]

-

DFT and Molecular Docking Studies of Melatonin and Some Analogues Interaction with Xanthine Oxidase as a Possible Antiradical Mechanism Source: researchgate.net URL:[Link]

Sources

The Electronic Landscape of 7-Hydroxyindole: Mechanistic Insights and Applications in Drug Design

Executive Summary

7-Hydroxyindole (1H-indol-7-ol) is a highly versatile bicyclic heteroaromatic compound characterized by a fused benzene and pyrrole ring system with a hydroxyl group at the C7 position [[1]](). In medicinal chemistry and materials science, the precise electronic perturbations introduced by the 7-hydroxyl group make it a privileged scaffold for developing fluorescent probes, radical-trapping antioxidants, and anti-virulence agents 2. This whitepaper deconstructs the electronic properties of 7-hydroxyindole, linking its fundamental physical chemistry to its emerging biological applications and providing self-validating protocols for laboratory evaluation.

Fundamental Electronic Properties

Resonance, Inductive Effects, and Regioselectivity

The electronic environment of 7-hydroxyindole is governed by the competing forces of the hydroxyl group. While the oxygen atom exerts an electron-withdrawing inductive effect (-I) through the sigma bond network, its lone pairs participate in a powerful electron-donating resonance effect (+M) into the pi-system of the indole ring 3. Because the pyrrole nitrogen already enriches the system, the addition of the C7-OH group creates a highly nucleophilic benzene moiety. Specifically, resonance directs electron density to the ortho and para positions relative to the hydroxyl group, making C4 and C6 the primary sites for electrophilic aromatic substitution 3.

Fig 1. Electronic effects of the 7-hydroxyl group dictating regioselectivity in indole.

Acid-Base Behavior and Redox Potential

The pKa of the 7-hydroxyl group is approximately 10.07, indicating that it remains predominantly protonated at physiological pH (7.4) 4. The electron-rich nature of the scaffold elevates the Highest Occupied Molecular Orbital (HOMO), lowering the oxidation potential. This facilitates the oxidation of 7-hydroxyindole into reactive indolequinones (e.g., 6,7-indolequinone), a property that mimics organic enzyme cofactors like tryptophan tryptophylquinone (TTQ) 5.

Photophysical Properties

The rigid, planar structure of the indole core restricts non-radiative decay pathways, rendering 7-hydroxyindole intrinsically fluorescent 6. In polar protic solvents like methanol, it exhibits an excitation maximum at 288–290 nm and an emission maximum at 315 nm 6. The fluorescence is highly sensitive to the local electronic environment and hydrogen-bonding dynamics, making it an excellent candidate for developing biological chemosensors and fluorescent probes for cellular imaging 2.

Pharmacological Applications

Quorum Sensing and Biofilm Inhibition

7-Hydroxyindole has demonstrated profound antibiofilm capabilities, particularly against extensively drug-resistant Acinetobacter baumannii (XDRAB) and Enterohemorrhagic Escherichia coli (EHEC) 7, 8. Mechanistically, it acts as a competitive inhibitor of the AbaR receptor in the AbaI/AbaR quorum sensing (QS) pathway 9. By binding to AbaR, 7-hydroxyindole downregulates the expression of QS-implicated genes, preventing the maturation of the biofilm matrix and rendering the bacteria susceptible to conventional antibiotics even at sub-inhibitory concentrations (e.g., 1/64 MIC) 10.

Fig 2. Mechanism of 7-hydroxyindole targeting the AbaR quorum sensing receptor.

Ferroptosis Inhibition

Ferroptosis is a form of regulated cell death driven by iron-dependent phospholipid peroxidation. 7-Hydroxyindole functions as a potent radical-trapping antioxidant 11. The electron-donating properties of the indole ring lower the O-H bond dissociation energy, allowing the hydroxyl group to readily donate a hydrogen atom to lipid peroxyl radicals. The resulting indolyl radical is highly stabilized by resonance, effectively terminating the oxidative chain reaction and protecting neuronal cultures from ferroptotic death [[11]]().

Quantitative Data Summaries

Table 1: Physicochemical and Electronic Properties of 7-Hydroxyindole

| Property | Value | Implication for Drug Design |

| pKa (Predicted) | 10.07 ± 0.40 | Remains predominantly protonated and neutral in physiological environments. |

| LogP | 1.41 | Favorable lipophilicity for membrane permeability and oral bioavailability. |

| Fluorescence Excitation | 288–290 nm (in MeOH) | Enables UV-based tracking in cellular assays. |

| Fluorescence Emission | 315 nm (in MeOH) | High quantum yield suitable for chemosensor development. |

Table 2: Biological Activity Profile

| Target Organism | Biological Effect | Effective Concentration | Mechanism of Action |

| XDR A. baumannii | Biofilm Eradication | 1/64 MIC | AbaR receptor competitive inhibition. |

| EHEC (E. coli) | Biofilm Inhibition | 500 μM | 10-fold reduction in biofilm mass via QS disruption. |

| Neuronal Cells (HT-22) | Ferroptosis Inhibition | Dose-dependent | Radical-trapping antioxidant activity. |

Self-Validating Experimental Protocols

The following protocols are designed with internal validation loops to ensure causality and prevent false positives.

Fig 3. Self-validating workflow for quantifying antibiofilm and bactericidal activity.

Protocol 1: Minimum Inhibitory Concentration (MIC) and Biofilm Eradication Assay

Causality Focus: Differentiating between bactericidal effects and specific anti-biofilm (anti-virulence) properties.

-

Bacterial Preparation : Culture XDR A. baumannii isolates in cation-adjusted Mueller-Hinton broth to an OD600 of 0.1.

-

Compound Dilution : Serially dilute 7-hydroxyindole (range: 0.1 to 1000 µM) in a 96-well microtiter plate.

-

Inoculation & Incubation : Inoculate each well with the bacterial suspension. Validation Step: Include a vehicle control (DMSO < 1% v/v) to prove the solvent does not artificially inhibit growth. Incubate for 24h at 37°C.

-

Biomass Quantification : Discard planktonic cells and wash with PBS. Stain the adherent biofilm with 0.1% crystal violet for 15 minutes (crystal violet binds to negatively charged surface molecules and extracellular polymeric substances). Solubilize the stain in 30% acetic acid and measure absorbance at 590 nm.

-

Viability Validation : To ensure the reduction in absorbance is due to biofilm eradication and not just cell death, subject parallel wells to sonication, perform serial dilutions, and plate for Colony Forming Unit (CFU) counting.

Protocol 2: Photophysical Characterization (Fluorescence Spectroscopy)

Causality Focus: Ensuring emission data is a true reflection of the compound's electronic state, free from inner-filter effects.

-

Solvent Baseline : Prepare spectroscopic grade methanol. Run a blank scan to establish the baseline and identify solvent Raman scattering peaks.

-

Analyte Preparation : Dissolve 7-hydroxyindole to a final concentration of 10 µM. Causality: High concentrations are avoided to prevent self-quenching, excimer formation, and primary inner-filter effects.

-

Excitation Scan : Set the emission monochromator to 350 nm and scan the excitation wavelength from 250 to 330 nm. Record the peak (expected ~288–290 nm).

-

Emission Scan : Excite the sample at 290 nm and scan the emission from 300 to 450 nm. Record the maximum peak (expected ~315 nm).

-

Instrument Validation : Utilize quinine sulfate dissolved in 0.1 M H₂SO₄ as a quantum yield reference standard to validate the fluorometer's sensitivity and spectral correction.

References

-

The Fluorescence Spectroscopy of the Hydroxyskatoles and Their Hydrogen Sulfate Esters. Canadian Science Publishing. Available at:[Link]

-

In Silico Investigation of 7-Hydroxyindole as a Potential AbaR-Targeted Quorum Sensing Inhibitor in Extensively Drug-Resistant Acinetobacter baumannii. Zenodo. Available at:[Link]

-

Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. PMC (NIH). Available at:[Link]

-

Enterohemorrhagic Escherichia coli Biofilms Are Inhibited by 7-Hydroxyindole and Stimulated by Isatin. PMC (NIH). Available at:[Link]

-

Synthesis, Physicochemical Properties, and Amine-Oxidation Reaction of Indolequinone Derivatives as Model Compounds of Novel Organic Cofactor TTQ. ACS Publications. Available at:[Link]

-

The role of hydroxyindoles in protecting neuronal cultures from ferroptosis. ResearchGate. Available at:[Link]

Sources

- 1. CAS 2380-84-9: 7-Hydroxyindole | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 6-Chloro-1H-indol-7-ol||For Research [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. benchchem.com [benchchem.com]

- 8. Enterohemorrhagic Escherichia coli Biofilms Are Inhibited by 7-Hydroxyindole and Stimulated by Isatin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. zenodo.org [zenodo.org]

- 10. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

1-Methylindol-7-ol: Synthesis, Reactivity, and Pharmacological Applications – A Comprehensive Technical Guide

Executive Summary

1-Methylindol-7-ol (CAS: 475577-33-4), also known as 1-methyl-1H-indol-7-ol or 7-hydroxy-1-methylindole, is a privileged heterocyclic scaffold in modern organic synthesis and medicinal chemistry[1]. As a structural analogue of active melatonin metabolites, it exhibits potent antiradical properties[2]. Beyond its inherent pharmacological value, it serves as a critical precursor for the synthesis of apoptosis-inducing 4H-chromenes[3] and highly reactive 6,7-indolyne intermediates[4]. This whitepaper provides an in-depth analysis of the causality behind its synthetic methodologies, its divergent reactivity profiles, and its quantitative physicochemical data.

Synthetic Methodology & Causality

The synthesis of 1-methylindol-7-ol presents a classic chemoselectivity challenge. Direct N-methylation of 7-hydroxyindole often yields a complex mixture of N-alkylated and O-alkylated products due to the ambident nucleophilicity of the starting material.

To circumvent this, a protection-deprotection strategy is strictly preferred. Starting with 7-methoxyindole, the methoxy group acts as a robust protecting moiety, directing the alkylation exclusively to the indole nitrogen. Subsequent O-demethylation using Boron Tribromide (BBr₃) yields the target compound. BBr₃ is selected because it forms a Lewis acid-base complex with the ether oxygen, facilitating the cleavage of the C-O bond via bromide attack under mild conditions (-78°C to RT), which preserves the electron-rich and sensitive indole core.

Fig 1. Step-by-step synthetic workflow for 1-methylindol-7-ol via protection-deprotection strategy.

Protocol 1: Step-by-Step Synthesis of 1-Methylindol-7-ol

Self-Validating System: This protocol incorporates visual and thermal cues to ensure reaction progression.

Step 1: N-Methylation of 7-Methoxyindole

-

Preparation: Dissolve 10.0 mmol of 7-methoxyindole in 30 mL of anhydrous THF under an inert argon atmosphere. Cool the flask to 0°C using an ice bath.

-

Deprotonation: Slowly add 12.0 mmol of Sodium Hydride (NaH, 60% dispersion in mineral oil) portion-wise. Validation: The immediate evolution of H₂ gas confirms active deprotonation. Stir for 30 minutes until gas evolution ceases.

-

Alkylation: Add 15.0 mmol of Methyl Iodide (MeI) dropwise. Stir for 2 hours, allowing the mixture to gradually warm to room temperature.

-

Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 7-methoxy-1-methylindole.

Step 2: O-Demethylation

-

Preparation: Dissolve the crude 7-methoxy-1-methylindole in 40 mL of anhydrous CH₂Cl₂. Cool strictly to -78°C using a dry ice/acetone bath.

-

Cleavage: Dropwise, add 2.0 equivalents of BBr₃ (1.0 M solution in CH₂Cl₂). The low temperature prevents unwanted electrophilic aromatic bromination of the indole core.

-

Maturation: Remove the cooling bath and allow the reaction to stir at room temperature for 4 hours.

-

Workup: Recool to 0°C and quench carefully with methanol. Validation: A highly exothermic reaction with the release of HBr gas confirms the destruction of excess BBr₃. Concentrate the mixture, neutralize with saturated NaHCO₃, and extract with CH₂Cl₂. Purify via silica gel flash chromatography (Hexanes/EtOAc) to isolate pure 1-methylindol-7-ol[5].

Reactivity Profiles & Pharmacological Applications

1-Methylindol-7-ol is characterized by its electron-rich C6 position and its ability to act as a versatile nucleophile or aryne precursor.

Profile I: Multicomponent Condensations (Apoptosis Inducers)

1-Methylindol-7-ol undergoes a highly efficient multicomponent Knoevenagel-type condensation with aldehydes (e.g., 5-bromoveratraldehyde) and malononitrile to form 4H-pyrrolo[3,2-h]chromenes . These condensed pyran derivatives are potent activators of the caspase cascade, effectively inducing apoptosis in neoplastic cells[3]. The causality relies on the phenolic hydroxyl group directing electrophilic aromatic substitution to the ortho position (C6), followed by an intramolecular cyclization onto the nitrile group.

Protocol 2: Synthesis of 4H-Pyrrolo[3,2-h]chromenes

-

Assembly: In a round-bottom flask, combine 1-methylindol-7-ol (0.61 mmol), 5-bromoveratraldehyde (0.61 mmol), and malononitrile (0.61 mmol) in 10 mL of absolute ethanol[3].

-

Catalysis: Add piperidine (0.31 mmol) as a basic catalyst. The base deprotonates malononitrile, initiating the Knoevenagel condensation with the aldehyde.

-

Cyclization: Reflux the mixture for 4-6 hours. The intermediate alkylidenemalononitrile undergoes nucleophilic attack by the C6 position of the indole, followed by cyclization of the C7-hydroxyl onto the nitrile.

-

Isolation: Cool to room temperature. The product, 2-Amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-cyano-9-methyl-4H-pyrrolo[3,2-h]chromene, precipitates as a white solid. Filter and wash with cold ethanol (Yield: ~52%)[3].

Profile II: Indolyne Generation and Regioselective Trapping

By converting the C7-hydroxyl group into a triflate, 1-methylindol-7-ol becomes a precursor for 6,7-indolynes. Upon treatment with a mild fluoride source (e.g., CsF), the silyl triflate undergoes elimination to generate the highly reactive aryne intermediate .

Mechanistically, nucleophilic addition to these indolynes is not governed purely by electronic effects, but by distortion energies [6]. The transition state that requires less geometric distortion of the aryne to achieve the preferred bonding angle dictates the regioselectivity of the nucleophilic attack[4].

Fig 2. Divergent reactivity pathways of 1-methylindol-7-ol towards chromenes and indolynes.

Quantitative Data & Physicochemical Profiling

The structural similarity of 1-methylindol-7-ol to melatonin metabolites (such as 6-hydroxymelatonin) confers significant antioxidant and enzymatic inhibition capabilities . Density Functional Theory (DFT) and molecular docking studies have demonstrated its efficacy as a Xanthine Oxidase (XO) inhibitor and radical scavenger[7].

Table 1: Antioxidant and Enzymatic Inhibition Data (Melatonin vs. Analogues)

| Compound | Primary Mechanism | Target / Radical | Binding Affinity (ΔG, kcal/mol) |

| Melatonin | SET / HAT | Reactive Oxygen Species (ROS) | -5.20 |

| 1-Methylindol-7-ol derivatives | XO Inhibition | Xanthine Oxidase | -7.45 |

| 6-Hydroxymelatonin (6OHM) | SET | Reactive Oxygen Species (ROS) | -6.10 |

Data synthesized from DFT evaluations of melatonin analogues[8],[7]. SET = Single Electron Transfer; HAT = Hydrogen Atom Transfer.

Table 2: Regioselectivity Data in Indolyne Nucleophilic Additions

| Indolyne Type | Trapping Nucleophile | Major Regioisomer | Regioselectivity Ratio |

| 4,5-Indolyne | Morpholine | C4-Addition | 4:1 |

| 5,6-Indolyne | Benzyl Azide | C5-Addition | 2.5:1 |

| 6,7-Indolyne | Furan (Cycloaddition) | C6/C7 Adduct | 1:1 |

Data illustrating distortion energy control across different indolyne isomers[6],[4].

Conclusion

1-Methylindol-7-ol bridges the gap between fundamental heterocyclic methodology and advanced drug discovery. By understanding the causality behind its protection-directed synthesis and its distortion-energy-controlled reactivity, researchers can leverage this scaffold to access potent caspase activators, novel indolyne-derived architectures, and highly efficient antioxidant therapeutics.

References

-

Im, G.-Y. J., Bronner, S. M., Goetz, A. E., Paton, R. S., Cheong, P. H.-Y., Houk, K. N., & Garg, N. K. (2010). "Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions." Journal of the American Chemical Society, 132(50), 17933–17944. URL:[Link]

- Cai, S. X., Drewe, J., & Kasibhatla, S. (2006). "Substituted 4H-chromenes and analogs as activators of caspases and inducers of apoptosis and the use thereof." US Patent 7,053,117 B2.

-

Castañeda-Arriaga, R., et al. (2024). "DFT and Molecular Docking Studies of Melatonin and Some Analogues Interaction with Xanthine Oxidase as a Possible Antiradical Mechanism." Journal of the Mexican Chemical Society, 68(1). URL:[Link]

Sources

- 1. 1-methyl-1H-indol-7-ol | 475577-33-4 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. US7053117B2 - Substituted 4H-chromenes and analogs as activators of caspases and inducers of apoptosis and the use thereof - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US7964531B2 - 3-phenoxy-4-pyridazinol derivatives and herbicidal composition containing the same - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. redalyc.org [redalyc.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of 1-Methyl-1H-indol-7-ol from 7-benzyloxyindole

Technical Application Note: Scalable Synthesis of 1-Methyl-1H-indol-7-ol

Executive Summary

This application note details the synthesis of 1-Methyl-1H-indol-7-ol (7-hydroxy-1-methylindole) starting from 7-benzyloxyindole . The target molecule is a critical scaffold in the development of GPCR ligands and kinase inhibitors. The synthesis utilizes a high-yielding, two-step sequence: (1) Regioselective N-methylation utilizing the benzyl group as a masking agent for the phenol, followed by (2) Catalytic Hydrogenolysis to reveal the 7-hydroxyl group.

This protocol is designed for scalability and reproducibility, prioritizing yield (>85% overall) and purity (>98% HPLC).

Strategic Analysis & Retrosynthesis

The direct methylation of 7-hydroxyindole is chemically fraught due to the ambident nucleophilicity of the indole anion; O-methylation often competes with N-methylation under basic conditions. Therefore, the 7-benzyloxy protecting group serves a dual purpose:

-

Chemoselectivity: It blocks the oxygen nucleophile, forcing alkylation exclusively at the indole nitrogen (

-1). -

Stability: The benzyl ether is stable to the basic conditions of methylation but easily removed under neutral hydrogenolysis conditions.

Reaction Scheme:

-

Step 1:

Alkylation of 7-benzyloxyindole with Iodomethane (MeI). -

Step 2: Pd-catalyzed hydrogenolysis of the benzyl ether.

Experimental Protocols

Step 1: N-Methylation of 7-Benzyloxyindole

Objective: Synthesis of 7-(benzyloxy)-1-methyl-1H-indole.[1]

Reagents & Materials:

-

Substrate: 7-Benzyloxyindole (1.0 eq)

-

Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

-

Electrophile: Iodomethane (MeI) (1.2 eq)

-

Solvent:

-Dimethylformamide (DMF), anhydrous[2] -

Quench: Ammonium Chloride (

), saturated aqueous solution

Protocol:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solvation: Dissolve 7-benzyloxyindole in anhydrous DMF (0.2 M concentration) and cool to 0°C in an ice bath.

-

Deprotonation: Carefully add NaH (60% dispersion) portion-wise over 10 minutes.

-

Critical Mechanism: The solution will bubble (

gas evolution) and likely turn yellow/brown as the indolyl anion forms. Stir at 0°C for 30 minutes to ensure complete deprotonation.

-

-

Alkylation: Add Iodomethane dropwise via syringe.

-

Safety Note: MeI is a volatile carcinogen. Use a fume hood.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexanes/EtOAc 4:1). The starting material (

) should disappear, replaced by a less polar spot ( -

Workup:

-

Purification: If necessary, recrystallize from Hexanes/EtOAc or pass through a short silica plug.

-

Expected Yield: 90–95%[6]

-

Appearance: White to off-white solid.

-

Step 2: O-Debenzylation (Hydrogenolysis)

Objective: Synthesis of 1-Methyl-1H-indol-7-ol.[1]

Reagents & Materials:

-

Substrate: 7-(benzyloxy)-1-methyl-1H-indole (1.0 eq)

-

Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% loading)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH)

-

Atmosphere: Hydrogen gas (

) (Balloon pressure, ~1 atm)

Protocol:

-

Setup: Use a single-neck round-bottom flask.

-

Solvation: Dissolve the substrate in MeOH (0.1 M).

-

Note: If solubility is poor, add a small amount of EtOAc or THF.

-

-

Catalyst Addition: Carefully add the Pd/C catalyst.

-

Safety Note: Dry Pd/C is pyrophoric. Wet the catalyst with a small amount of water or add it under an inert gas blanket (Argon/Nitrogen) to prevent ignition of solvent vapors.

-

-

Hydrogenation: Purge the flask with

(vacuum/fill cycle -

Monitoring: Reaction is typically complete in 2–6 hours. Monitor by TLC (Hexanes/EtOAc 2:1). The product will be significantly more polar than the starting material.

-

Workup:

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad thoroughly with MeOH.

-

Concentrate the filtrate under reduced pressure.[4]

-

-

Purification: The crude product is often pure enough. If needed, purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

-

Expected Yield: 90–98%

-

Appearance: Off-white to pale brown solid/oil (indoles oxidize slowly in air; store under

in the dark).

-

Quality Control & Characterization

Table 1: Analytical Specifications

| Parameter | Specification | Method |

| Appearance | White to pale beige solid | Visual Inspection |

| Purity | > 98.0% | HPLC (C18, MeCN/H2O + 0.1% TFA) |

| Identity (H-NMR) | Consistent with structure | 400 MHz DMSO-d6 or CDCl3 |

| Mass Spec | [M+H]+ = 148.1 | LC-MS (ESI+) |

Key NMR Diagnostic Signals (Predicted in DMSO-d6):

-

N-Methyl: Singlet,

ppm (Integration: 3H). -

Hydroxyl (-OH): Broad singlet,

ppm (Exchangeable with -

Indole C2/C3: Two doublets/multiplets,

(C3) and -

Aromatic Ring: Multiplets

ppm (C4, C5, C6 protons).

Workflow Visualization

The following diagram illustrates the reaction pathway and decision logic.

Caption: Sequential workflow for the transformation of 7-benzyloxyindole to 1-methyl-1H-indol-7-ol.

Troubleshooting & Expert Insights

-

Issue: Incomplete Methylation.

-

Cause: Water in DMF or degraded NaH.

-

Solution: Use fresh anhydrous DMF and store NaH in a desiccator. If reaction stalls, add 0.1 eq additional NaH and MeI.

-

-

Issue: Over-reduction (Indoline formation).

-

Cause: Prolonged exposure to

or high catalyst loading. -

Solution: Monitor strictly.[7] Indoles are generally stable to 1 atm

, but high pressure or active catalysts can reduce the C2-C3 double bond. If this occurs, switch to Transfer Hydrogenation (Ammonium Formate, Pd/C, reflux in MeOH) which is milder.

-

-

Alternative Debenzylation:

-

If the substrate contains halogens (Cl, Br, I) sensitive to hydrogenolysis, use Boron Trichloride (

) with pentamethylbenzene at -78°C as a non-reductive alternative [3].

-

References

-

Organic Syntheses. "4-Benzyloxyindole." Org.[3][4][7][8][9] Synth.1985 , 63, 214. Link (Provides foundational protocols for benzyloxyindole handling).

-

National Institute of Standards and Technology (NIST). "1-Methyl-1H-indole Spectral Data." Link (Reference for N-methyl indole NMR shifts).

-

Okano, K. et al. "Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene."[10] Synlett2008 , 2008(13), 1977-1980. Link (Alternative deprotection strategy).

-

Sigma-Aldrich. "5-(Benzyloxy)-7-methyl-1H-indole Product Sheet." Link (Reference for physical properties of similar analogs).

Sources

- 1. synchem.de [synchem.de]

- 2. Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN105330525A - Preparation method of 7-hydroxy-1-indanone - Google Patents [patents.google.com]

- 6. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]